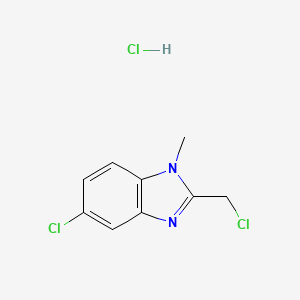

N-(4-hydroxycyclohexyl)methanesulfonamide

Overview

Description

N-(4-Hydroxycyclohexyl)methanesulfonamide, commonly referred to as HMA, is an organic compound that has gained significant attention in the field of organic chemistry, biochemistry, and pharmaceuticals. It has the empirical formula C7H15NO3S and a molecular weight of 193.26 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCS(=O)(NC1CCC(CC1)O)=O . The InChI representation is 1S/C7H15NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 . Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 193.27 g/mol.Scientific Research Applications

Catalyst and Reactant in Organic Synthesis

N-(4-hydroxycyclohexyl)methanesulfonamide is primarily utilized as a reactant or catalyst in organic synthesis. Junttila and Hormi (2009) found that methanesulfonamide serves as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylation, a reaction crucial for the synthesis of various organic compounds. The study revealed that the presence of methanesulfonamide significantly affects the reaction time and the acceleration effect of the compound depending on the polarity of the intermediate osmate ester Junttila & Hormi, 2009.

Potassium Channel Blocking Activity

In medicinal chemistry, derivatives of this compound have shown potential as Class III antiarrhythmic agents. Connors et al. (1991) synthesized a series of (4-methanesulfonamidophenoxy)propanolamines that demonstrated the ability to block the channel conducting the delayed rectified potassium current, thereby potentially treating arrhythmias Connors et al., 1991.

Chemoselective N-Acylation Reagents

Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from this compound, as chemoselective N-acylation reagents. These compounds demonstrated good chemoselectivity and served as storable N-acylation reagents, showcasing the versatility of this compound in organic synthesis Kondo et al., 2000.

Quantum Chemical Calculations and Antioxidant Activity

Xue et al. (2022) conducted quantum chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to determine their optimized state, free energy, and the molecular orbitals involved in spectrum formation. This study indicates the potential use of this compound derivatives in understanding antioxidant activity Xue et al., 2022.

Ligand Scaffold in Catalytic Asymmetric Synthesis

Wipf and Wang (2002) highlighted the use of a derivative of this compound, specifically N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, as a ligand scaffold in catalytic asymmetric synthesis. This compound effectively mediated the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess, demonstrating the compound's utility in precision chemical synthesis Wipf & Wang, 2002.

Safety and Hazards

N-(4-Hydroxycyclohexyl)methanesulfonamide is classified under GHS07 for safety. The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Future Directions

Properties

IUPAC Name |

N-(4-hydroxycyclohexyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGRIUMAMGIKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

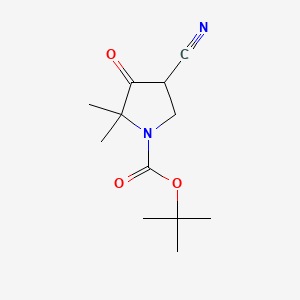

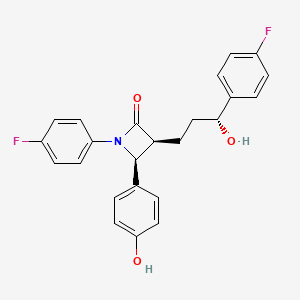

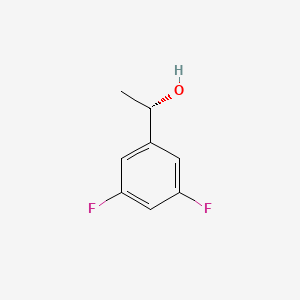

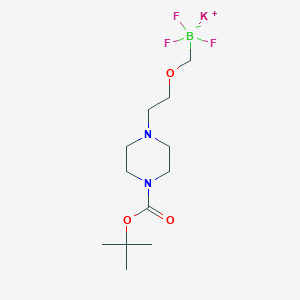

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)